2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine
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Overview
Description
2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine typically involves the reaction of benzimidazole derivatives with 4-fluorophenyl ethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-1-phenylethanamine
- 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine
- 2-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)ethanamine
Uniqueness
2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core linked to a 4-fluorophenyl group through an ethylamine chain. The presence of the fluorine atom enhances the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological efficacy.
Property | Value |
---|---|
Molecular Formula | C14H13FN4 |
Molecular Weight | 255.290 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 491.5 ± 40 °C |
Melting Point | Not available |
Pharmacological Activities
Research indicates that compounds containing the benzimidazole framework exhibit a wide range of biological activities, including:
- Anticancer Activity : Benzimidazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antiparasitic Effects : Similar compounds have demonstrated efficacy against parasites, suggesting potential applications in treating parasitic infections.
- Neurological Modulation : Recent studies have identified derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor, indicating their potential in treating neurological disorders.
Case Studies
-
GABA-A Receptor Modulation :
A study identified a series of benzimidazole derivatives, including those structurally related to this compound, as PAMs of the GABA-A receptor. These compounds exhibited improved metabolic stability compared to existing drugs like alpidem, which is known for hepatotoxicity. The study highlighted the importance of structural modifications in enhancing receptor binding affinity and metabolic stability . -
Antiparasitic Activity :
In a study evaluating various benzimidazole derivatives for antiparasitic activity against Taenia crassiceps, the inclusion of fluorinated groups was shown to enhance lipophilicity and thereby improve efficacy against unhatched cysticerci . This suggests that the fluorine substitution in this compound could similarly enhance its antiparasitic properties.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Cell Signaling Interference : The compound may interfere with cellular signaling pathways, particularly those involving GABA-A receptors, leading to altered neuronal excitability.
- Cytotoxic Effects : Direct cytotoxic effects on cancer cells may occur through apoptosis induction or cell cycle arrest mechanisms.
Properties
Molecular Formula |
C15H14FN3 |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C15H14FN3/c16-11-7-5-10(6-8-11)12(17)9-15-18-13-3-1-2-4-14(13)19-15/h1-8,12H,9,17H2,(H,18,19) |
InChI Key |
RRQOQEWVYYPDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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